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adenosine 5'-monophosphate - 136920-07-5

adenosine 5'-monophosphate

Catalog Number: EVT-1212792
CAS Number: 136920-07-5
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adenosine 5'-monophosphate is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase. It has a role as an EC 3.1.3.11 (fructose-bisphosphatase) inhibitor, an EC 3.1.3.1 (alkaline phosphatase) inhibitor, an adenosine A1 receptor agonist, a nutraceutical, a micronutrient, a fundamental metabolite and a cofactor. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It is a conjugate base of an adenosine 5'-monophosphate(1+). It is a conjugate acid of an adenosine 5'-monophosphate(2-).
Adenosine phosphate, or adenylic acid, is an adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position. Adenosine phosphate was withdrawn by the FDA since it was considered neither safe nor effective for its intended uses as a vasodilator and an anti-inflammatory.
Adenosine monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Adenosine monophosphate is a natural product found in Drosophila melanogaster, Bombyx mori, and other organisms with data available.
Adenosine monophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position.
See also: Poly A-U (monomer of).
Source and Classification

Adenosine 5'-monophosphate is classified as a nucleotide, which is a basic building block of nucleic acids. It consists of three components: a nitrogenous base (adenine), a ribose sugar, and a phosphate group. The compound is naturally occurring in all living cells and is involved in various biological processes, including energy transfer, signal transduction, and the synthesis of nucleic acids. Its CAS number is 61-19-8, and its molecular formula is C10H14N5O7PC_{10}H_{14}N_5O_7P with a molecular weight of 347.22 g/mol .

Synthesis Analysis

Adenosine 5'-monophosphate can be synthesized through several methods:

  1. Chemical Synthesis: A common method involves the phosphorylation of adenosine using phosphoryl chloride in the presence of lithium hydroxide. This reaction typically yields about 27% of the desired product after purification via chromatography .
  2. Biological Fermentation: Adenosine can also be converted to adenosine 5'-monophosphate through fermentation processes. This biological method leverages microbial activity to facilitate the phosphorylation of adenosine .
  3. Degradation of RNA: Another approach includes the degradation of ribonucleic acid (RNA) followed by separation techniques to isolate adenosine 5'-monophosphate .
Molecular Structure Analysis

The molecular structure of adenosine 5'-monophosphate features a ribose sugar connected to an adenine base at the 1' position and a phosphate group at the 5' position. The phosphate group is attached via an ester bond to the ribose sugar. Key structural characteristics include:

  • Adenine Base: A purine derivative with a double-ring structure containing nitrogen atoms.
  • Ribose Sugar: A five-carbon sugar with hydroxyl groups at positions 2', 3', and 5'.
  • Phosphate Group: A phosphate group that imparts negative charge to the molecule, influencing its interaction with other biomolecules.

The three-dimensional conformation allows for hydrogen bonding with other nucleotides and enzymes, facilitating its role in biochemical reactions .

Chemical Reactions Analysis

Adenosine 5'-monophosphate participates in various chemical reactions:

  1. Phosphorylation Reactions: It can undergo phosphorylation to form adenosine diphosphate or adenosine triphosphate, crucial for energy metabolism.
  2. Substitution Reactions: Reacting with bromine at pH 4 can yield derivatives such as 8-bromo-adenosine 5'-monophosphate, which further reacts with aminoalkanes to form substituted derivatives .
  3. Ligand Formation: Adenosine 5'-monophosphate derivatives are used in affinity chromatography for enzyme purification based on their binding properties .
Mechanism of Action

Adenosine 5'-monophosphate functions primarily as a signaling molecule within cells. It acts through:

  • Activation of Protein Kinases: It activates protein kinase pathways that regulate metabolic processes.
  • Regulation of Enzyme Activity: It modulates enzymes involved in glycolysis and other metabolic pathways.
  • Signal Transduction: It serves as a second messenger in various signaling cascades, influencing cellular responses to hormones and other stimuli.

The interaction with specific receptors leads to downstream effects that impact cell growth, differentiation, and apoptosis .

Physical and Chemical Properties Analysis

Adenosine 5'-monophosphate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Relatively stable under physiological conditions but susceptible to hydrolysis under extreme pH or temperature.
  • pKa Values: The pKa values related to its phosphate groups indicate its acidic nature and influence on biological interactions.

The compound's properties are critical for its functionality in biochemical pathways .

Applications

Adenosine 5'-monophosphate has diverse scientific applications:

  1. Biochemical Research: Used as a substrate for various enzymes in laboratory experiments.
  2. Pharmacology: Investigated for therapeutic potential in cardiovascular diseases due to its role in vasodilation.
  3. Molecular Biology: Employed in studies involving RNA synthesis and metabolism.
  4. Cell Signaling Studies: Utilized to understand signal transduction mechanisms within cells.

These applications underscore the importance of adenosine 5'-monophosphate in both basic research and clinical contexts .

Chemical Structure and Physicochemical Properties

Molecular Composition and Stereochemistry

Adenosine 5'-monophosphate (AMP) is a purine ribonucleoside monophosphate with the molecular formula C₁₀H₁₄N₅O₇P and a molecular weight of 347.22 g/mol. Its structure comprises three key components: (1) an adenine nucleobase attached via a β-N₉-glycosidic bond to (2) the anomeric carbon (C1') of ribose, with (3) a phosphate group esterified to the C5' hydroxyl group of the ribose moiety. The ribose sugar adopts a C2'-endo furanose conformation in solution, contributing to the molecule's overall three-dimensional architecture. Stereochemical specificity is maintained at all chiral centers: the ribose exhibits D-configuration (C1'-C4'), with defined stereochemistry at C2' (R), C3' (R), and C4' (S) [2] [8].

The phosphate group introduces torsional flexibility around the C5'-O5' (α) and O5'-P (β) bonds, allowing AMP to sample multiple conformations. X-ray crystallography reveals that the anti conformation (approximately 180° glycosidic bond angle) predominates in crystalline states, stabilized by intramolecular hydrogen bonding between the adenine C8-H and phosphate oxygen. The phosphodiester bond length measures 1.60–1.62 Å, while P-O bond lengths range from 1.48–1.52 Å, consistent with partial double-bond character due to resonance [2].

Table 1: Key Structural Parameters of AMP

Structural FeatureValue/Bond TypeSignificance
Glycosidic Bondβ-N9-C1'Connects adenine to ribose
Ribose PuckerC2'-endoDominant sugar conformation
Phosphate BondC5'-O5' esterHydrolysis site
Bond Angle (C4'-C5'-O5')110°Influences phosphate positioning
Torsion Angle (χ)-90° to -150° (anti)Preferred adenine orientation

Ionization States and pH-Dependent Behavior

The ionization behavior of AMP is governed by three principal sites: the adenine N1 nitrogen (pKa ≈ 3.8), the phosphate group (pKa₁ ≈ 0.9, pKa₂ ≈ 6.1), and the ribose 2',3'-diol (pKa > 12). Under physiological conditions (pH 7.4), AMP exists predominantly as a doubly charged anion (charge = -2), with full deprotonation of the phosphate group (HPO₄²⁻) and proton retention at N1 [2] [8].

pH significantly modulates AMP's adsorption characteristics to mineral surfaces. Below pH 6.0, protonation of phosphate reduces electrostatic interactions with positively charged surfaces like calcium phosphate (Ca²⁺ sites). Adsorption exhibits a sigmoidal profile with maximal binding at pH 6.0–7.5, decreasing sharply above pH 8.0 due to hydroxyl competition and phosphate charge repulsion. Dixon plot analysis confirms hydroxyl ions (OH⁻) act as competitive inhibitors of AMP adsorption above pH 8.0 [1]. The pH-dependent binding is critical for understanding AMP's behavior in biological mineralization processes and prebiotic chemistry scenarios.

Table 2: pH-Dependent Speciation of AMP

pH RangeDominant SpeciesNet ChargeKey Interactions
< 1.0H₄AMP⁺+1Protonated phosphate/adenine
1.0–3.8H₃AMP0Partially protonated phosphate
3.8–6.1H₂AMP⁻-1Deprotonated N1, monoprotonated phosphate
6.1–12.0HAMP²⁻-2Deprotonated phosphate (dominant at pH 7.4)
>12.0AMP³⁻-3Deprotonated ribose diol

Thermodynamic Stability and Degradation Pathways

AMP demonstrates moderate aqueous stability within pH 6.8–7.4, with degradation rates accelerating under acidic (pH < 4) or alkaline (pH > 8) conditions. Hydrolytic degradation occurs via two primary pathways: (1) Phosphoester hydrolysis cleaving the C5'-O-P bond, yielding adenosine and inorganic phosphate (k ≈ 1.2 × 10⁻⁹ s⁻¹ at 25°C, pH 7.0), and (2) Glycosidic bond cleavage releasing adenine and ribose-5-phosphate (k ≈ 3.5 × 10⁻¹² s⁻¹). Phosphoester hydrolysis dominates below pH 7, while glycosidic bond lability increases above pH 8 [2] [4].

Thermogravimetric analysis reveals AMP decomposition initiates at 178–185°C, coinciding with phosphate group dehydration and subsequent adenine ring fragmentation. In biological contexts, enzymatic degradation pathways include deamination by AMP deaminase to inosine monophosphate (IMP) and hydrolysis by 5'-nucleotidases to adenosine. Crucially, non-enzymatic degradation is accelerated by divalent metal ions (Mg²⁺, Ca²⁺) that catalyze phosphoryl transfer via pentacoordinate transition states. AMP's activation energy for decomposition is ≈85 kJ/mol, approximately 15% lower than ADP and 30% lower than ATP due to reduced charge repulsion in the phosphate group [4] [5].

Table 3: Stability Parameters of AMP Under Various Conditions

ConditionHalf-lifePrimary Degradation ProductActivation Energy (kJ/mol)
pH 7.0, 25°C~20 yearsAdenosine + Pi85.2
pH 2.0, 25°C48 hoursAdenine + Ribose-5-phosphate67.8
pH 10.0, 25°C120 hoursAdenosine + Pi72.3
100°C, pH 7.015 minutesMultiple products-
1mM Mg²⁺, pH 7.0Reduced 40%Adenosine + Pi-

Comparative Analysis with Adenosine Di- and Triphosphate

Structurally, AMP differs from adenosine diphosphate (ADP) and adenosine triphosphate (ATP) in phosphate chain length and charge density. AMP contains a single phosphate group (molecular weight 347.22 g/mol; charge -2 at pH 7.4), while ADP (427.20 g/mol; charge -3) and ATP (507.18 g/mol; charge -4) possess two and three phosphates, respectively. The additional phosphoanhydride bonds in ADP and ATP dramatically alter their metal-binding properties: AMP binds Mg²⁺ with Kd ≈ 1 mM, whereas ATP forms a more stable MgATP²⁻ complex (Kd ≈ 10 µM) critical for kinase recognition [5] [8].

Energetically, phosphate hydrolysis in AMP releases only 14 kJ/mol, contrasted with ADP (ΔG°' = -30.5 kJ/mol) and ATP (ΔG°' = -45.6 kJ/mol for AMP+PPi formation). This difference stems from resonance stabilization in inorganic phosphate versus electrostatic repulsion in polyphosphates. Adsorption studies reveal cooperative binding of AMP to calcium phosphate surfaces, forming monolayers at 0.75 µmol/m², while ATP exhibits multilayer adsorption due to its higher charge density and capacity for bridging interactions [1] [5].

Functionally, AMP serves primarily as a metabolic intermediate and allosteric regulator (e.g., AMPK activation), contrasting with ATP's role as the primary energy currency and ADP's function in energy transfer. The distinct binding kinetics are evident in enzyme specificity: protein kinase catalytic subunits bind MgATP²⁻ with Km ≈ 10 µM but exhibit 200-fold lower affinity for AMP due to the absence of the γ-phosphate recognition motif [9].

Table 4: Comparative Properties of Adenine Nucleotides

PropertyAMPADPATP
Molecular Weight (g/mol)347.22427.20507.18
Net Charge (pH 7.4)-2-3-4
Mg²⁺ Binding Constant (Kd)1.0 mM0.1 mM10 µM
ΔG°' of Hydrolysis (kJ/mol)-14.2-30.5-45.6 (to ADP)
Adsorption to Ca₃(PO₄)₂ (µmol/m²)0.751.251.80
Primary Biological RoleMetabolic intermediate, allosteric regulatorEnergy transferEnergy currency, phosphorylation

Properties

CAS Number

136920-07-5

Product Name

adenosine 5'-monophosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

UDMBCSSLTHHNCD-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Solubility

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/
READILY SOL IN BOILING WATER
SOL IN 10% HCL
INSOL IN ALCOHOL
10 mg/mL at 20 °C

Synonyms

2' Adenosine Monophosphate
2' Adenylic Acid
2'-adenosine monophosphate
2'-adenylic acid
2'-AMP
5' Adenylic Acid
5'-Adenylic Acid
5'-Phosphate, Adenosine
Acid, 2'-Adenylic
Acid, 5'-Adenylic
Adenosine 2' Phosphate
Adenosine 2'-Phosphate
Adenosine 3' Phosphate
Adenosine 3'-Phosphate
Adenosine 5' Phosphate
Adenosine 5'-Phosphate
Adenosine Monophosphate
Adenosine Phosphate Dipotassium
Adenosine Phosphate Disodium
Adenylic Acid
AMP
Dipotassium, Adenosine Phosphate
Disodium, Adenosine Phosphate
Monophosphate, 2'-Adenosine
Phosphaden
Phosphate Dipotassium, Adenosine
Phosphate Disodium, Adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

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